molecular formula C11H13F3O2 B11722577 4-Propoxy-alpha-(trifluoromethyl)benzyl Alcohol

4-Propoxy-alpha-(trifluoromethyl)benzyl Alcohol

Cat. No.: B11722577
M. Wt: 234.21 g/mol
InChI Key: DJFBQHJTWYWAPA-UHFFFAOYSA-N
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Description

4-Propoxy-alpha-(trifluoromethyl)benzyl Alcohol is an organic compound characterized by the presence of a propoxy group, a trifluoromethyl group, and a benzyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propoxy-alpha-(trifluoromethyl)benzyl Alcohol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(trifluoromethyl)benzyl alcohol and propyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Procedure: The 4-(trifluoromethyl)benzyl alcohol is reacted with propyl bromide under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Propoxy-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of 4-Propoxy-alpha-(trifluoromethyl)benzaldehyde or 4-Propoxy-alpha-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 4-Propoxy-alpha-(trifluoromethyl)toluene.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Propoxy-alpha-(trifluoromethyl)benzyl Alcohol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Propoxy-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in medicinal chemistry for the design of bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzyl Alcohol: Lacks the propoxy group, making it less lipophilic.

    4-Propoxybenzyl Alcohol: Lacks the trifluoromethyl group, resulting in different chemical properties.

    4-Propoxy-alpha-(methyl)benzyl Alcohol: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

Uniqueness

4-Propoxy-alpha-(trifluoromethyl)benzyl Alcohol is unique due to the presence of both the propoxy and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C11H13F3O2

Molecular Weight

234.21 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-propoxyphenyl)ethanol

InChI

InChI=1S/C11H13F3O2/c1-2-7-16-9-5-3-8(4-6-9)10(15)11(12,13)14/h3-6,10,15H,2,7H2,1H3

InChI Key

DJFBQHJTWYWAPA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(C(F)(F)F)O

Origin of Product

United States

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